Phosphorodichloridic acid

Description

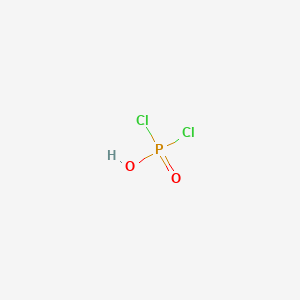

Structure

3D Structure

Properties

IUPAC Name |

dichlorophosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2HO2P/c1-5(2,3)4/h(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPKAWVFTPWPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2HO2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.88 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13779-49-2 | |

| Record name | Dichlorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLOROPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52RI3NV68F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phosphorodichloridic Acid: A Comprehensive Technical Guide to its Mechanism of Action in Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorodichloridic acid (HOPOCl₂) is a highly reactive phosphorylating agent of significant interest in organic synthesis, particularly in the development of novel therapeutics and functionalized materials. Its bifunctional nature, possessing both a reactive P-Cl bond and a hydroxyl group, allows for the stepwise and controlled introduction of a phosphate moiety onto a variety of nucleophilic substrates, most notably alcohols. This guide provides an in-depth exploration of the core mechanistic principles governing phosphorylation reactions mediated by this compound. We will delve into the underlying chemical causality, present field-proven experimental protocols, and offer insights into the critical parameters that ensure successful and reproducible outcomes. This document is intended to serve as a comprehensive resource for researchers leveraging this potent reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of this compound in Phosphorylation

Phosphorylation, the enzymatic or chemical addition of a phosphoryl group, is a cornerstone of biological regulation and a powerful tool in medicinal chemistry.[1] The introduction of a phosphate group can dramatically alter the physicochemical properties of a molecule, enhancing solubility, modulating bioavailability, and enabling targeted drug delivery.[2] this compound emerges as a valuable reagent in this context due to its high reactivity and the potential for sequential displacement of its two chlorine atoms. This allows for the synthesis of a diverse array of phosphate esters, including mono- and dialkyl/aryl phosphates, with a degree of control that is crucial for complex molecular architectures.[2]

Understanding the nuanced mechanism of action of this compound is paramount to harnessing its full synthetic potential while mitigating the formation of undesired byproducts. This guide will provide a granular view of the reaction pathways, the influence of reaction conditions, and the practical considerations for its effective utilization.

The Core Mechanism: A Stepwise Approach to Phosphate Ester Formation

The phosphorylation of an alcohol (R-OH) by this compound proceeds through a nucleophilic substitution reaction at the phosphorus center. The mechanism can be dissected into two primary stages, each involving the displacement of a chloride ion, which is an excellent leaving group.

Stage 1: Formation of the Monoalkyl Phosphorodichloridate Intermediate

The initial and often rapid step is the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of this compound.

Figure 1: Formation of the monoalkyl phosphorodichloridate.

This reaction is typically carried out in an inert, anhydrous solvent to prevent the premature hydrolysis of the highly moisture-sensitive this compound.[2] The reaction generates one equivalent of hydrogen chloride (HCl), which can protonate the starting alcohol or the desired product, potentially leading to side reactions. To mitigate this, a non-nucleophilic base, such as pyridine or triethylamine, is commonly employed as an acid scavenger.[2][3] The base neutralizes the liberated HCl, forming a salt (e.g., pyridinium chloride) that often precipitates from the reaction mixture, driving the equilibrium towards product formation.[3]

Stage 2: Formation of the Dialkyl Phosphate or Hydrolysis to the Monoalkyl Phosphate

The fate of the monoalkyl phosphorodichloridate intermediate depends on the reaction conditions and the stoichiometry of the reactants.

2.2.1. Synthesis of Symmetrical Dialkyl Phosphates

If a second equivalent of the same alcohol is present (or added subsequently), it can react with the intermediate to form a symmetrical dialkyl phosphate.

Figure 2: Formation of a symmetrical dialkyl phosphate.

Again, a base is required to neutralize the second equivalent of HCl produced. The choice of base and solvent can influence the reaction rate and yield. For instance, pyridine can also act as a nucleophilic catalyst by forming a highly reactive phosphorylpyridinium intermediate.[3]

2.2.2. Synthesis of Monoalkyl Phosphates

To favor the formation of a monoalkyl phosphate, the reaction is typically carried out with one equivalent of the alcohol, followed by controlled hydrolysis of the intermediate.

Figure 3: Hydrolysis to form a monoalkyl phosphate.

Careful control of the amount of water and the reaction temperature is crucial to prevent complete hydrolysis back to phosphoric acid. Often, the hydrolysis is performed in a separate step after the initial phosphorylation.[4]

Experimental Protocols: A Practical Guide

The successful application of this compound in synthesis hinges on meticulous experimental technique. Below are generalized, yet detailed, protocols for the synthesis of mono- and dialkyl phosphates.

General Considerations and Safety

This compound and its derivatives are corrosive and moisture-sensitive.[2] All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents and oven-dried glassware. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Protocol for the Synthesis of a Symmetrical Dialkyl Phosphate

This protocol is adapted from established procedures for similar phosphorylating agents.[4]

Materials:

-

Alcohol (R-OH)

-

This compound (HOPOCl₂)

-

Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

Anhydrous salt for drying (e.g., magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol (2.2 equivalents) and the anhydrous base (2.2 equivalents) in the anhydrous solvent.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., TLC, ³¹P NMR).

-

Workup:

-

Filter the reaction mixture to remove the precipitated salt (e.g., triethylamine hydrochloride).

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude dialkyl phosphate.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Protocol for the Synthesis of a Monoalkyl Phosphate

This protocol is a generalized procedure based on the synthesis of similar compounds.[5]

Materials:

-

Alcohol (R-OH)

-

This compound (HOPOCl₂)

-

Anhydrous non-nucleophilic base (e.g., triethylamine)

-

Anhydrous inert solvent (e.g., toluene)

-

Water

-

Aqueous acidic chelating agent (e.g., dilute HCl, EDTA solution)

Procedure:

-

Formation of the Intermediate: Follow steps 1-3 of the dialkyl phosphate synthesis protocol, using 1.1 equivalents of the alcohol and 1.1 equivalents of the base per 1.0 equivalent of this compound.

-

Hydrolysis: After the formation of the intermediate is confirmed (e.g., by ³¹P NMR), carefully add a stoichiometric amount of water (1.0 equivalent) to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Workup:

-

Filter the reaction mixture to remove the precipitated salt.

-

Wash the organic layer with an aqueous acidic chelating agent solution to remove any metal impurities, followed by water.[6]

-

Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure to yield the crude monoalkyl phosphate.

-

-

Purification: The monoalkyl phosphate can often be used directly or purified by crystallization or by forming a salt and recrystallizing.

Data Presentation and Analysis

The progress and outcome of phosphorylation reactions using this compound should be monitored and characterized using appropriate analytical techniques.

| Technique | Application | Key Observables |

| ³¹P NMR Spectroscopy | Monitoring reaction progress and characterizing products. | Distinct chemical shifts for this compound, intermediates, and phosphate ester products.[4] |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of the final product. | Confirmation of the attachment of the alkyl/aryl group(s) to the phosphate moiety. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. | Observation of the molecular ion peak corresponding to the expected product.[7] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic P=O, P-O-C, and O-H stretching vibrations.[6] |

| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction completion. | Disappearance of starting materials and appearance of the product spot. |

Table 1: Analytical Techniques for Monitoring and Characterization.

Causality and Experimental Choices: A Deeper Dive

The success of a phosphorylation reaction with this compound is not merely a matter of following a recipe; it is about understanding the "why" behind each experimental parameter.

-

Choice of Solvent: Aprotic and non-polar solvents like toluene or dichloromethane are preferred to prevent unwanted reactions with the solvent and to facilitate the precipitation of the hydrochloride salt of the base.[4]

-

Temperature Control: The initial reaction is highly exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the phosphorylating agent is crucial to control the reaction rate, prevent side reactions, and ensure selectivity.[5]

-

Stoichiometry: The molar ratio of the reactants dictates the final product. A 2:1 ratio of alcohol to this compound favors the formation of the dialkyl phosphate, while a 1:1 ratio is used for the monoalkyl phosphate.[4][5]

-

Role of the Base: The base is not just an acid scavenger. As mentioned, pyridine can act as a nucleophilic catalyst, potentially accelerating the reaction.[3] The choice between a sterically hindered base like triethylamine and a nucleophilic one like pyridine can therefore influence the reaction kinetics.

Conclusion and Future Outlook

This compound is a potent and versatile reagent for the synthesis of phosphate esters. A thorough understanding of its stepwise reaction mechanism, coupled with meticulous control over experimental conditions, is the key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable synthetic tool.

As the demand for sophisticated phosphorylated molecules in drug development and materials science continues to grow, further exploration into the catalytic applications and substrate scope of this compound and its derivatives will undoubtedly open new avenues for innovation.

References

-

Chemistry Stack Exchange. What is the purpose of pyridine in phosphorylation of BINOL? (2025-09-19). [Link]

-

Organic Chemistry Portal. Convenient Preparation of Long-Chain Dialkyl Phosphates. [Link]

-

ResearchGate. Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide. (2025-08-05). [Link]

- European Patent Office. Process for the preparation of dialkyl phosphoric acid. (1987-09-09).

-

ResearchGate. Chemical approaches for phosphate monoester synthesis from alcohols. [Link]

-

MDPI. Phosphate Esters: New Coating Materials for a Sustainable Release Paper. [Link]

-

YouTube. Reaction of Alcohols with phosphorus halides & thionyl chloride. (2021-10-04). [Link]

-

Save My Exams. Reactions of Alcohols (Edexcel A Level Chemistry): Revision Note. (2025-01-05). [Link]

-

Chemguide. replacing the -oh group in alcohols by a halogen. [Link]

-

Chemistry Stack Exchange. Reaction of alcohols with PCl5 and PCl3. (2015-07-07). [Link]

-

YouTube. Phosphorylation: Nomenclature and Mechanisms. (2019-11-12). [Link]

-

Wikipedia. Oligonucleotide synthesis. [Link]

-

Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]

-

YouTube. Chemical synthesis of oligonucleotides|Phosphoramidite Method|. (2021-06-10). [Link]

-

PubMed. Manual oligonucleotide synthesis using the phosphoramidite method. [Link]

-

YouTube. Reaction of Ethyl Alcohol with Phosphorous trichloride| Ethyl chloride| Organic Chemistry|Class-12|. (2023-01-16). [Link]

-

National Center for Biotechnology Information. Characterization of Phosphorylated Proteins Using Mass Spectrometry. [Link]

-

Rockefeller University Press. Analysis of Protein Phosphorylation by Hypothesis-Driven Multiple-Stage Mass Spectrometry. [Link]

-

ResearchGate. Dynamic Site-specific Phosphorylation Analysis by LC/MS/MS.. (2025-08-10). [Link]

-

Molecular & Cellular Proteomics. Phosphorylation Analysis by Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. A Mechanism for the Evolution of Phosphorylation Sites. (2011-11-11). [Link]

-

National Center for Biotechnology Information. The Chemical Biology of Protein Phosphorylation. [Link]

-

Wikipedia. Phosphorylation. [Link]

-

YouTube. Phosphorylation and Dephosphorylation. (2021-07-05). [Link]

-

SCQ. PROTEIN PHOSPHORYLATION: A GLOBAL REGULATOR OF CELLULAR ACTIVITY. (2006-07-31). [Link]

-

National Center for Biotechnology Information. How phosphorylation impacts intrinsically disordered proteins and their function. [Link]

-

Chemistry LibreTexts. 18.8: Oxidative Phosphorylation. (2014-08-29). [Link]

-

ResearchGate. Phosphorylation of pyridazines: (a) Mrowca et al., 1980; (b) Kim.... [Link]

-

Encyclopedia.pub. Phosphorus-Substituted Pyridines. (2023-03-17). [Link]

-

ResearchGate. ChemInform Abstract: Facile Synthesis of Simple Mono‐Alkyl Phosphates from Phosphoric Acid and Alcohols.. (2025-08-06). [Link]

- Google Patents.

- Google Patents.

- Google Patents.

-

ACS Publications. Phosphorylation of a Disordered Peptide-Structural Effects and Force Field Inconsistencies. (2020-02-12). [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphorodichloridic Acid (CAS 13779-49-2)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Phosphorodichloridic Acid

This compound, also known as dichlorophosphoric acid, is a highly reactive tetrahedral phosphorus compound.[1] While it may not be a household name, in the realm of synthetic chemistry, it serves as a critical intermediate. Its utility lies in its ability to act as a phosphorylating agent, a process fundamental to the synthesis of a wide array of more complex molecules. For instance, it is used in the synthesis of intermediates for antibiotics like Cefotiam.[2] Its structural relatives, such as phenyl phosphorodichloridate and ethyl dichlorophosphate, are pivotal in creating agrochemicals, pharmaceuticals, and flame retardants, highlighting the significance of this chemical family in various industrial and research applications.[3][4]

This guide provides an in-depth look at the core properties, hazards, and handling protocols for this compound. The information herein is curated to empower researchers and drug development professionals to work with this compound safely and effectively, emphasizing the causality behind experimental choices and providing self-validating safety systems.

Physicochemical Properties

A foundational understanding of a chemical's properties is paramount to its safe and effective use. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13779-49-2 | [2][5] |

| Molecular Formula | Cl₂HO₂P | [2][5] |

| Molecular Weight | 134.89 g/mol | [5] |

| Appearance | Neat/Liquid | [2] |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [5] |

| Synonyms | Dichlorophosphoric Acid, Phosphoric Acid Dichloranhydride | [1][2] |

Chemical Structure

To visually represent its molecular architecture, the following diagram illustrates the tetrahedral arrangement around the central phosphorus atom.

Caption: Chemical structure of this compound.

Reactivity Profile: The "Why" Behind the Hazards

The hazards associated with this compound are a direct consequence of its chemical reactivity. As an acid chloride of phosphoric acid, it is highly susceptible to nucleophilic attack, particularly by water.

-

Reaction with Water: The most critical reaction to understand is its violent reaction with water. This hydrolysis produces corrosive and toxic gases, namely hydrogen chloride (HCl) and phosphoric acid mists.[6][7] This reactivity is the primary reason it is classified as "moisture sensitive" and "water-reactive."[8][9] The exothermic nature of this reaction can lead to a dangerous release of energy and corrosive byproducts.

-

Reaction with Alcohols and Amines: Similar to its reaction with water, it will readily react with alcohols and phenols to form phosphate esters, and with amines to form phosphoramidates.[6] These reactions are also vigorous and release HCl, necessitating the use of an HCl scavenger (like pyridine or a tertiary amine) in synthetic applications.

-

Corrosivity to Metals: In the presence of moisture, the generated acids (HCl and phosphoric acid) are corrosive to many metals.[10][11] This reaction can produce flammable hydrogen gas, adding a fire and explosion hazard to its corrosive nature.[12][13]

Hazard Identification and Analysis

A thorough understanding of the hazards is non-negotiable. The Globally Harmonized System (GHS) provides a framework for classifying these dangers.

Health Hazards

This compound poses significant health risks through all routes of exposure.[14]

-

Acute Toxicity: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[14]

-

Corrosivity: The primary health hazard is its severe corrosivity. It is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).[10][15][16] Contact with the liquid will cause immediate and severe burns to the skin and eyes, potentially leading to irreversible tissue damage and blindness.[7][10]

-

Respiratory Irritation: Inhalation of its vapors or mists will cause severe irritation and burns to the respiratory tract (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[7][14] Effects of exposure may be delayed.[12]

Caption: Exposure routes and associated health effects.

Fire and Explosion Hazards

While not readily combustible, its reactivity presents fire risks.[12][15]

-

Reaction with Water: As mentioned, its reaction with water is violent and produces heat.

-

Reaction with Metals: Contact with metals can evolve flammable hydrogen gas.[12]

-

Combustion Products: In a fire, it can decompose to release toxic and irritating fumes, including oxides of phosphorus and hydrogen chloride.[7][17]

Protocols for Safe Handling and Storage

A systematic approach to handling and storage is essential to mitigate the risks.

Experimental Protocol: Safe Handling in a Laboratory Setting

This protocol is designed as a self-validating system, where each step reinforces safety.

-

Preparation and PPE:

-

Causality: Before any work begins, ensure all safety measures are in place to prevent accidental exposure.

-

Step 1: Confirm that a certified chemical fume hood is operational.[18]

-

Step 2: Verify that a safety shower and eyewash station are accessible and unobstructed.[11][17]

-

Step 3: Don the appropriate Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[14][19]

-

Skin Protection: Wear a flame-resistant lab coat and chemical-resistant gloves (inspect gloves for integrity before use).[14][19] Ensure full body coverage.

-

Respiratory Protection: If there is any risk of vapor exposure beyond the containment of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[17]

-

-

-

Chemical Handling:

-

Causality: All manipulations must be performed within a controlled environment to contain vapors and prevent spills.

-

Step 4: Conduct all work, including weighing and transfers, inside a chemical fume hood.[9]

-

Step 5: Use only glass or other compatible, corrosion-resistant containers and equipment.

-

Step 6: When working with this compound, ensure the area is free of incompatible materials, especially water, bases, and reactive metals.[13][20]

-

-

Post-Handling:

-

Causality: Proper cleanup and disposal are critical to prevent lingering hazards.

-

Step 7: Decontaminate any surfaces that may have come into contact with the chemical.

-

Step 8: Tightly seal the container immediately after use.

-

Step 9: Remove PPE carefully, avoiding contact with the outer surfaces, and wash hands thoroughly.[14][18]

-

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[11][21]

-

The storage area must be secured and accessible only to trained personnel.[10][21]

-

Store in the original, tightly sealed, corrosion-resistant container.[10][11]

-

Crucially, store separately from incompatible materials such as strong bases, oxidizers, and especially any sources of water or moisture.[17][20]

Caption: A workflow for the safe handling of this compound.

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct action during an emergency can significantly reduce injury and damage.

Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[19][22]

-

Ventilate: Ensure the area is well-ventilated, but do not expose yourself to the vapors.

-

Contain: Wearing full PPE, contain the spill using a non-combustible absorbent material like sand or earth.[20] Do not use combustible materials like sawdust.

-

Neutralize (with caution): For small spills, cautiously neutralize with a suitable agent like soda ash or slaked lime.[11]

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[19][22]

-

Decontaminate: Clean the spill area thoroughly.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately.[22] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[22]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes.[18] Seek immediate medical attention.[22]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[22]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk. Never give anything by mouth to an unconscious person.[22] Seek immediate medical attention.[22]

Caption: Decision-making workflow for emergency response.

Disposal Considerations

Waste generated from this compound must be treated as hazardous.

-

Dispose of waste in accordance with all local, state, and federal regulations.[13]

-

Do not dispose of it down the drain.[14]

-

Use a licensed professional waste disposal service to manage the disposal of this material.[10][13]

References

-

This compound. CymitQuimica.

-

This compound (6CI,7CI,8CI,9CI) 13779-49-2. Guidechem.

-

CAS 15074-54-1: this compound, 2-chlorophenyl ester. CymitQuimica.

-

Exploring Ethyl Dichlorophosphate: Properties, Applications, and Industry Insights. Autech Industry Co.,Limited.

-

This compound (6CI,7CI,8CI,9CI) 13779-49-2 MSDS. ChemicalBook.

-

This compound, phenyl ester SDS, 770-12-7 Safety Data Sheets. Echemi.

-

This compound, phenyl ester | C6H5Cl2O2P | CID 13038. PubChem, National Center for Biotechnology Information.

-

Safety Data Sheet - this compound. Angene Chemical.

-

Phosphoryl chloride. Wikipedia.

-

This compound, phenyl ester MSDS CasNo.770-12-7. LookChem.

-

ETHYL PHOSPHORODICHLORIDATE. CAMEO Chemicals, NOAA.

-

SAFETY DATA SHEET - Phosphoric acid solution. Sigma-Aldrich.

-

Phosphonothioic acid,1-aziridinyl-, O,O-diethyl ester (6CI,7CI,8CI,9CI). Guidechem.

-

SAFETY DATA SHEET - Phenyl phosphorodichloridate. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Phosphoric acid solution. Sigma-Aldrich.

-

Chemical Profiles Phosphoric Acid (Solutions). Canadian Centre for Occupational Health and Safety (CCOHS).

-

PHOSPHORIC ACID-D3 - Safety Data Sheet. ChemicalBook.

-

Phosphoric Acid – First Aid and Emergency Response. Vikaspedia.

-

SAFETY DATA SHEET PHOSPHORIC ACID 81%. Ecolab.

-

SAFETY DATA SHEET - Ethyl phosphorodichloridate. Fisher Scientific.

-

Phosphoric Acid 85% - Safety Data Sheet. Rolfes Chemicals.

-

SAFETY DATA SHEET - 2-Chlorophenyl phosphorodichloridate. Thermo Fisher Scientific.

-

Dichlorophosphoric acid | Cl2HO2P | CID 388542. PubChem, National Center for Biotechnology Information.

-

This compound, propyl ester | C3H7Cl2O2P | CID 517771. PubChem, National Center for Biotechnology Information.

-

PHOSPHORIC ACID - Safety Data Sheet. Watts.

-

Purified Phosphoric Acid - Safety Data Sheet. ICL.

Sources

- 1. Dichlorophosphoric acid | Cl2HO2P | CID 388542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 15074-54-1: this compound, 2-chlorophenyl … [cymitquimica.com]

- 4. innospk.com [innospk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 7. ETHYL PHOSPHORODICHLORIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ccohs.ca [ccohs.ca]

- 12. echemi.com [echemi.com]

- 13. watts.com [watts.com]

- 14. angenechemical.com [angenechemical.com]

- 15. This compound, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound, phenyl ester MSDS CasNo.770-12-7 [m.lookchem.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.pim.ecolab.com [assets.pim.ecolab.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. sds.simplot.com [sds.simplot.com]

- 21. home.rolfeschemicals.com [home.rolfeschemicals.com]

- 22. chemicalbook.com [chemicalbook.com]

Theoretical studies on Phosphorodichloridic acid reactivity

An In-Depth Technical Guide to the Theoretical & Computational Elucidation of Phosphorodichloridic Acid Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Cl₂P(O)OH), and its corresponding esters, are highly reactive phosphorylating agents pivotal in synthetic organic chemistry, particularly in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Their utility is derived from the highly electrophilic phosphorus center, which is susceptible to nucleophilic attack. However, this same reactivity, especially its extreme sensitivity to moisture, necessitates careful handling and a deep mechanistic understanding for effective and safe utilization.[2][3][4] This guide provides a comprehensive overview of the theoretical and computational approaches used to study the reactivity of this compound. We will explore its fundamental chemical properties, delve into the computational methodologies that illuminate its reaction pathways, and present field-proven protocols grounded in both theoretical validation and stringent safety requirements.

Introduction: The Dichotomous Nature of a Powerful Reagent

This compound and its derivatives, such as phenyl phosphorodichloridate and ethyl dichlorophosphate, are characterized by a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and a hydroxyl or alkoxy/aryloxy group.[1][5][6] This arrangement creates a highly electron-deficient phosphorus center, making it an exceptionally potent electrophile.

The primary utility of these reagents lies in their capacity to act as phosphorylating agents, transferring a phosphoryl group (R-O-P(O)-) to a nucleophile. This is a cornerstone reaction in the synthesis of organophosphorus compounds, including phosphotriesters and phosphoramidates, which are integral to various biologically active molecules.[7]

However, the molecule's potent electrophilicity is also the source of its principal challenge: extreme hydrolytic instability. The presence of even trace amounts of water leads to rapid decomposition, forming phosphoric acid and corrosive hydrochloric acid gas, which can compromise reaction yields and pose significant safety hazards.[4][8] This dichotomous nature—powerful synthetic utility versus hazardous instability—makes a thorough understanding of its reactivity paramount. Theoretical and computational studies provide an indispensable toolkit for navigating this challenge, allowing for the prediction of reaction outcomes, optimization of conditions, and elucidation of complex mechanisms in a controlled, virtual environment.

Theoretical Frameworks for Modeling Reactivity

Computational quantum chemistry offers powerful methods to investigate the electronic structure, thermodynamics, and kinetics of reactions involving this compound.[9][10] These studies provide insights that are often difficult or dangerous to obtain through experimentation alone.

Core Computational Methodologies

-

Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, balancing computational cost with accuracy. Functionals like B3LYP are commonly used to determine equilibrium geometries, vibrational frequencies, and reaction energetics for phosphorus-containing molecules.[11][12] DFT is particularly effective for calculating reaction pathways and transition state energies, providing quantitative estimates of activation barriers.[13]

-

Ab Initio Methods: High-level ab initio calculations, such as coupled-cluster theory, provide benchmark-quality data for smaller systems.[12] These methods are crucial for generating highly accurate heats of formation and atomization energies, which can be used to validate the accuracy of more cost-effective DFT methods for larger, more complex systems.[11][12] Ab initio molecular dynamics (AIMD) can also be used to simulate the behavior of these molecules in the liquid state, providing insights into bulk properties and intermolecular interactions.[14][15]

The selection of a theoretical method and basis set is a critical choice, representing a trade-off between accuracy and computational expense. For phosphorus compounds, basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) are essential to accurately describe the bonding and electron distribution around the hypervalent phosphorus center.

A Generalized Computational Workflow

The theoretical investigation of a reaction involving this compound typically follows a structured workflow. This process allows for the systematic elucidation of the reaction mechanism, from initial reactant interaction to final product formation.

Caption: General mechanism of alcoholysis.

Theoretical studies can precisely map the energy profile of this pathway, calculating the activation energy for the nucleophilic attack and the relative stability of the pentacoordinate intermediate. This data is crucial for predicting reaction rates and understanding the influence of the alcohol's steric and electronic properties.

Reaction with Amines

The reaction with primary or secondary amines is a vital route to phosphoramidates, a class of compounds with significant applications in medicinal chemistry. [7]The mechanism is similar to that with alcohols, involving the nucleophilic attack of the amine's nitrogen on the phosphorus center. [16] The reaction typically requires a base to neutralize the HCl generated, driving the reaction to completion. Computational studies can model the role of the base, comparing pathways with and without explicit base molecules to quantify its catalytic effect.

Table 1: Comparative Theoretical Data for Nucleophilic Attack

| Nucleophile | Reaction Type | Typical Calculated Activation Energy (DFT) | Key Finding |

| H₂O | Hydrolysis | Low (~15-25 kcal/mol) [17] | Bifunctional catalysis by a second water molecule significantly lowers the barrier, explaining the rapid reaction in aqueous media. [17] |

| CH₃OH | Alcoholysis | Moderate | Steric hindrance from bulkier alcohols increases the activation energy, slowing the reaction rate. |

| NH₃ | Aminolysis | Moderate to Low | The higher nucleophilicity of nitrogen compared to oxygen generally results in a favorable reaction pathway. |

Note: Values are illustrative and depend heavily on the specific model chemistry (functional, basis set, solvent model) employed.

Hydrolysis: The Competing Reaction

Hydrolysis is the most significant competing reaction and a major practical challenge. [4]Theoretical studies have shown that the reaction can proceed through different pathways depending on the medium. [17]In the gas phase or non-polar solvents, a bifunctional catalysis mechanism, where a second water molecule acts as both a proton donor and acceptor, is favored. In a polar solvent like water, a general base catalysis mechanism may dominate. [17]Understanding these mechanisms through computation allows for the rational design of anhydrous reaction conditions to maximize the yield of the desired product.

Experimental Protocol: Synthesis of a Dichlorophosphate Ester

This protocol provides a self-validating system for the synthesis of an alkyl or aryl phosphorodichloridate, grounded in the need to rigorously exclude water as predicted by theoretical models of hydrolysis.

Objective: To synthesize a phosphorodichloridate ester from an alcohol and a phosphorylating agent like phosphorus oxychloride (POCl₃), a close analogue to this compound, under strictly anhydrous conditions.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous alcohol (e.g., ethanol)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (TEA)

-

Schlenk flask and other flame-dried glassware

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Methodology:

-

System Preparation (Crucial for Trustworthiness):

-

Assemble all glassware (Schlenk flask, dropping funnel) and flame-dry under vacuum.

-

Allow the glassware to cool to room temperature under a positive pressure of inert gas (N₂ or Ar). This step is non-negotiable to prevent atmospheric moisture from entering the system. The high reactivity towards water makes this the most critical step for success. [4]

-

-

Reagent Preparation:

-

In the flame-dried Schlenk flask, dissolve the anhydrous alcohol (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere. The triethylamine acts as a scavenger for the HCl produced, preventing side reactions and driving the equilibrium towards the product.

-

Cool the solution to 0 °C in an ice bath. This is done to control the exothermicity of the reaction.

-

-

Reaction Execution:

-

Slowly add phosphorus oxychloride (1.0 eq) dropwise to the stirred solution at 0 °C via the dropping funnel over 30-60 minutes. The slow addition is critical to manage the reaction rate and prevent a dangerous temperature increase.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using TLC or ³¹P NMR spectroscopy.

-

Once the reaction is complete, the mixture will contain the product and triethylamine hydrochloride salt as a white precipitate.

-

Filter the mixture under inert conditions to remove the salt.

-

Wash the filtrate with ice-cold dilute HCl, then with saturated aqueous NaHCO₃, and finally with brine. These washes remove any remaining base and salts.

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by vacuum distillation to obtain the pure phosphorodichloridate ester.

-

Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

-

Safety Precautions: Handling a Corrosive and Reactive Reagent

This compound and its analogues are highly corrosive and toxic. They react violently with water, liberating toxic and corrosive hydrogen chloride gas. [2][3]Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and tightly fitting safety goggles or a full-face shield. [3][18]* Handling: Handle under an inert atmosphere (nitrogen or argon) to prevent contact with moisture. [3]Use syringes or cannulas for transferring the liquid. Avoid inhalation of vapors and any contact with skin or eyes. [18][19]* Spills: In case of a spill, evacuate the area. Neutralize small spills with an acid neutralizer like sodium bicarbonate or a soda ash/lime mixture. Do not use combustible materials like sawdust. [20][21]* First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [22] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [22] * Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [19] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [3]

-

Conclusion

Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of this compound. By combining high-level computational methods like DFT and ab initio calculations, researchers can map reaction energy profiles, identify transition states, and quantify the kinetic and thermodynamic parameters that govern its behavior. This theoretical insight, when coupled with rigorous experimental protocols and an unwavering commitment to safety, allows scientists to harness the synthetic power of this potent phosphorylating agent while mitigating its inherent risks. This synergy between theory and practice is essential for the continued development of novel pharmaceuticals and advanced materials.

References

- Lan, Y. (n.d.). Computational Studies on Phosphorus Chemistry: Structure, Spectroscopy and Mechanisms. Google Books.

- (n.d.). Computational Phosphorus Chemistry | Request PDF. ResearchGate.

- (n.d.). Development of Phosphorus Compounds and Organometallic Complexes: A Hybrid Computational and Experimental Approach. ETH Research Collection.

- Haworth, N. L., & Bacskay, G. B. (2002). Heats of formation of phosphorus compounds determined by current methods of computational quantum chemistry. The Journal of Chemical Physics.

- (n.d.). Exploring Ethyl Dichlorophosphate: Properties, Applications, and Industry Insights.

- (n.d.). Chemical Properties of this compound, phenyl ester (CAS 770-12-7). Cheméo.

- (n.d.). This compound, propyl ester. PubChem.

- (n.d.). This compound, phenyl ester SDS, 770-12-7 Safety Data Sheets. Echemi.

- (n.d.). This compound, phenyl ester. PubChem.

- Haworth, N. L., & Bacskay, G. B. (2002). Heats of formation of phosphorus compounds determined by current methods of computational quantum chemistry. AIP Publishing.

- (n.d.). Reaction of phosphonochloridate with various primary amines (isolated yields).

- (2022). Chemical Safety Data Sheet MSDS / SDS - this compound (6CI,7CI,8CI,9CI). ChemicalBook.

- (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.

- (2025). SAFETY DATA SHEET. Sigma-Aldrich.

- (n.d.). This compound, phenyl ester. NIST WebBook.

- (2015). Safety Data Sheet. Fisher Scientific.

- (2025). How do amines and amides react with phosphorus-containing compounds?. ChemGulf Blog.

- (n.d.). Replacing the -oh group in alcohols by a halogen. Chemguide.

- (2024). Making Acid Chlorides with PCl3. YouTube.

- (n.d.). Reactions of Phosphoric Acid Chlorides with Imines. Sci-Hub.

- (n.d.). Preventing hydrolysis of isopropyl phosphorodichloridate during reactions. Benchchem.

- (2017). What is the mechanism for a reaction between alcohol and phosphorus pentachloride?.

- (2015). Reaction of alcohols with PCl5 and PCl3. Chemistry Stack Exchange.

- Lee, H. G., et al. (2004). Ab initio and DFT studies on hydrolyses of phosphorus halides. Journal of Computational Chemistry, 25(14), 1740-8.

- (2000). PHOSPHORIC ACID. University of Maryland.

- (n.d.). ETHYL PHOSPHORODICHLORIDATE. CAMEO Chemicals - NOAA.

- (n.d.). SAFETY DATA SHEET PHOSPHORIC ACID 81%. Ecolab.

- (2020). Reaction of carboxylic acid with phosphorus trichloride. Chemistry Stack Exchange.

- (2025). Reactions of Alcohols | Edexcel International A Level (IAL) Chemistry Revision Notes 2018.

- (n.d.). Common Name: PHOSPHORIC ACID. NJ.gov.

- (n.d.). Ab initio and force field molecular dynamics study of bulk organophosphorus and organochlorine liquid structures. OSTI.

- (n.d.). Phosphoric Acid (Solutions). CCOHS.

- (n.d.). (PDF) The reaction of tertiary alcohols with phosphorus pentachloride. ResearchGate.

-

(2022). Reaction Chemistry & Engineering. IRIS . Retrieved from

- (n.d.). Dichlorophosphoric acid. PubChem.

- Kaur, N., & Kumar, V. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC - NIH.

- (2025). Ab initio investigation of the synthesis of (3-(2,3,4,5-tetramethylcyclopentadienyl)propoxy)titanium dichloride | Request PDF. ResearchGate.

- (2025). Ab Initio Molecular-Dynamics Simulation of Concentrated Phosphoric Acid. ResearchGate.

- (n.d.). THERMODYNAMIC PROPERTIES OF PHOSPHORUS-CONTAINING MOLECULES.

- T-A., K., et al. (2024). Kinetics of Estonian Phosphate Rock Dissolution in Hydrochloric Acid. MDPI.

- Vilciauskas, L., Paddison, S. J., & Kreuer, K. D. (2009). Ab initio modeling of proton transfer in phosphoric acid clusters. Journal of Physical Chemistry A, 113(32), 9193-201.

- (n.d.). Phosphoric Acid. NIST WebBook.

- Chen, H., et al. (n.d.). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions.

- Yaro, A. S., Wael, R. K., & Khadom, A. A. (n.d.). REACTION KINETICS OF CORROSION OF MILD STEEL IN PHOSPHORIC ACID. Journal of Chemical Technology and Metallurgy.

- (2007). The Standard Chemical-Thermodynamic Properties of Phosphorus and Some of its Key Compounds and Aqueous Species. OSTI.

- (n.d.). Establishment of Dissolution Kinetics and Mechanism of Direct Leaching of Gagi Phosphate Rock in Hydrochloric Acid Solution. Al-Hikmah University.

- (n.d.). 1st Year Thermodynamic Lectures.

- (n.d.). Dissolution kinetics of phosphate ore particles in excessive phosphoric acid. ResearchGate.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound, phenyl ester | C6H5Cl2O2P | CID 13038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, phenyl ester (CAS 770-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound, propyl ester | C3H7Cl2O2P | CID 517771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ETHYL PHOSPHORODICHLORIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. books.google.cn [books.google.cn]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

- 14. osti.gov [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. How do amines and amides react with phosphorus - containing compounds? - Blog [chemgulf.com]

- 17. Ab initio and DFT studies on hydrolyses of phosphorus halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. PHOSPHORIC ACID [www2.atmos.umd.edu]

- 21. nj.gov [nj.gov]

- 22. CCOHS: Phosphoric Acid (Solutions) [ccohs.ca]

An In-Depth Technical Guide to the ³¹P NMR Chemical Shift Analysis of Phosphorodichloridic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phosphorodichloridic acid (PO(OH)Cl₂), a key intermediate in various chemical syntheses and a primary hydrolysis product of phosphorus oxychloride, presents unique challenges and opportunities for characterization. Its high reactivity necessitates precise and rapid analytical techniques for identification and quantification. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an invaluable tool for this purpose, offering high sensitivity and structural insights into the phosphorus environment. This in-depth technical guide provides a comprehensive analysis of the ³¹P NMR chemical shift of this compound. We will delve into the theoretical underpinnings of its chemical shift, provide a field-proven experimental protocol for its analysis, and discuss the interpretation of the resulting spectra, including the identification of common impurities and degradation products. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently utilize ³¹P NMR for the analysis of this important chemical entity.

Introduction: The Significance of this compound and the Power of ³¹P NMR

This compound is a phosphorus oxyacid containing two chlorine atoms and one hydroxyl group attached to a central phosphorus atom. Its high reactivity makes it a versatile reagent in phosphorylation reactions, which are fundamental in drug development and the synthesis of various organophosphorus compounds. However, this reactivity also makes it susceptible to hydrolysis, leading to the formation of phosphoric acid and hydrochloric acid. Therefore, the ability to accurately identify and monitor this compound is crucial for process control and quality assurance.

³¹P NMR spectroscopy is an ideal analytical technique for studying phosphorus-containing compounds. The phosphorus-31 nucleus has a natural abundance of 100% and a spin of ½, resulting in sharp, readily interpretable NMR signals.[1] The chemical shift of a ³¹P nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for different phosphorus species.[2] This sensitivity allows for the unambiguous identification of this compound in complex reaction mixtures and the monitoring of its formation and subsequent reactions, such as hydrolysis.[1][3]

Theoretical Framework: Understanding the ³¹P NMR Chemical Shift of this compound

The ³¹P NMR chemical shift (δ) is determined by the extent of shielding of the phosphorus nucleus from the external magnetic field by the surrounding electrons. Several factors influence this shielding, and consequently, the chemical shift of this compound:

-

Electronegativity of Substituents: The presence of highly electronegative chlorine and oxygen atoms attached to the phosphorus center significantly deshields the nucleus. This is due to the inductive effect, where the electron density is pulled away from the phosphorus atom, reducing its shielding and causing a downfield shift (a more positive chemical shift value) compared to less substituted phosphorus compounds.[4]

-

Bond Angles and Hybridization: The tetrahedral geometry around the phosphorus atom in this compound influences the hybridization of the phosphorus orbitals. Variations in the Cl-P-Cl, Cl-P-O, and O-P=O bond angles can subtly affect the electronic environment and thus the chemical shift.

-

Solvent Effects: The choice of solvent can have a noticeable impact on the ³¹P NMR chemical shift.[5] Polar solvents can interact with the hydroxyl group of this compound through hydrogen bonding, altering the electron distribution around the phosphorus nucleus and causing a shift in the resonance. Therefore, consistency in the choice of solvent is critical for reproducible results.

-

Concentration and pH: The concentration of the analyte can influence the chemical shift due to intermolecular interactions. For a compound like this compound, the pH of the solution will also play a crucial role. As an acid, its degree of protonation will change with pH, leading to significant changes in the observed chemical shift.[6]

Based on these principles, the ³¹P NMR chemical shift of this compound is expected to be in the downfield region, influenced by the presence of both highly electronegative chlorine and oxygen atoms. It has been identified as a significant intermediate in the hydrolysis of phosphorus oxychloride (POCl₃) and characterized by ³¹P NMR.[1][3]

Experimental Protocol: A Self-Validating System for ³¹P NMR Analysis

Given the reactive nature of this compound, a robust and self-validating experimental protocol is essential. This protocol is designed to ensure accurate and reproducible results while also allowing for the identification of potential degradation products.

Sample Preparation and Handling

Caution: this compound and its precursors like phosphorus oxychloride are corrosive and react violently with water. Handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvent Selection: Use a dry, aprotic deuterated solvent to minimize hydrolysis. Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are suitable choices. Ensure the solvent is from a freshly opened bottle or has been dried over molecular sieves.

-

Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

-

Sample Transfer: If preparing a sample from a reaction mixture, use a gas-tight syringe to transfer an aliquot of the solution to a dry NMR tube that has been previously flushed with an inert gas.

-

Reference Standard: An external reference of 85% phosphoric acid (H₃PO₄) in a sealed capillary insert is the standard for ³¹P NMR.[1] This prevents the reactive sample from coming into contact with the aqueous reference.

Caption: Workflow for ³¹P NMR analysis of this compound.

NMR Spectrometer Setup and Acquisition Parameters

-

Tuning and Matching: Tune and match the NMR probe to the ³¹P frequency.

-

Acquisition Mode: Acquire a proton-decoupled (¹H-decoupled) ³¹P NMR spectrum to simplify the spectrum by removing P-H couplings, resulting in a single sharp peak for each unique phosphorus environment.

-

Key Parameters:

-

Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 2-5 seconds is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Spectral Width: A spectral width of at least 250 ppm, centered around an estimated chemical shift, will ensure all relevant signals are captured.

-

Data Interpretation and Analysis

The ³¹P NMR Chemical Shift of this compound

The ³¹P NMR chemical shift of this compound is influenced by its substituents. While a definitive, universally agreed-upon value is subject to solvent and concentration effects, it is expected to resonate in a specific region of the spectrum. Based on the analysis of its formation during the hydrolysis of phosphorus oxychloride, its chemical shift can be confidently assigned.

A Self-Validating Spectrum: Identifying Hydrolysis Products

A key aspect of a robust analytical method is its ability to self-validate by identifying potential impurities and degradation products. In the case of this compound, the primary degradation pathway is hydrolysis. Monitoring the ³¹P NMR spectrum over time can reveal the progress of this hydrolysis.

Caption: Hydrolysis pathway of phosphorus oxychloride.

Table 1: Typical ³¹P NMR Chemical Shifts of this compound and Related Species.

| Compound | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) |

| Phosphorus Oxychloride | POCl₃ | ~2-5 |

| This compound | PO(OH)Cl₂ | ~-1 to -3 |

| Phosphorochloridic Acid | PO(OH)₂Cl | ~-5 to -7 |

| Phosphoric Acid | H₃PO₄ | 0 (by definition, but can vary with pH) |

| Pyrophosphoric Acid | H₄P₂O₇ | ~-10 |

Note: Chemical shifts are referenced to 85% H₃PO₄ and can vary with solvent, concentration, and pH.

The presence of signals corresponding to these hydrolysis products in the ³¹P NMR spectrum of a this compound sample provides a clear indication of its purity and stability. For instance, the appearance of a peak around 0 ppm would signify the formation of phosphoric acid.

Conclusion: A Powerful Tool for a Reactive Intermediate

³¹P NMR spectroscopy is an indispensable technique for the analysis of this compound. Its sensitivity and the direct correlation between the chemical shift and the phosphorus environment allow for unambiguous identification and purity assessment. By understanding the theoretical basis of the ³¹P NMR chemical shift and employing a robust experimental protocol, researchers can confidently characterize this highly reactive and important chemical intermediate. The ability to simultaneously detect and identify potential hydrolysis products within the same spectrum provides a self-validating system, ensuring the integrity of the analysis and contributing to the successful development of phosphorus-based drugs and other advanced materials.

References

-

Kulesza, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1157–1162. [Link]

-

Wikipedia. (2023). Phosphorus-31 nuclear magnetic resonance. [Link]

-

ResearchGate. (n.d.). Hydrolysis was determined by phosphate production in 31 P NMR... [Link]

-

Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. [Link]

-

ResearchGate. (2020). ³¹P NMR spectra of the reaction mixtures obtained during the two-step... [Link]

-

Slideshare. (2014). 31-P NMR SPECTROSCOPY. [Link]

-

ACS Publications. (2020). Detailed investigations of solvent effects for ligands containing phosphorus functional groups employing 31P NMR. [Link]

-

ResearchGate. (2018). pH dependence of the 31 P NMR chemical shifts of P i and selected... [Link]

Sources

A Technical Guide to the Vibrational Frequencies and Infrared Spectrum of Phosphorodichloridic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the vibrational dynamics of phosphorodichloridic acid (Cl₂P(O)OH), a reactive intermediate of significant interest in synthetic chemistry. A molecule's infrared (IR) spectrum is a direct manifestation of its vibrational modes, offering a unique fingerprint for its identification and structural characterization. This document integrates theoretical computational analysis with established spectroscopic principles to predict, assign, and interpret the IR spectrum of this compound. We detail the theoretical framework for calculating vibrational frequencies using Density Functional Theory (DFT), outline the key considerations for experimental spectral acquisition, and provide a thorough assignment of the principal vibrational bands. This guide serves as a foundational resource for researchers utilizing this compound, enabling more precise reaction monitoring, quality control, and structural elucidation of related organophosphorus compounds.

Introduction: The Significance of this compound and Its Vibrational Signature

This compound, also known as dichlorophosphoric acid, is a tetrahedral oxyacid of phosphorus with the chemical formula Cl₂P(O)OH.[1] It belongs to the family of phosphorus oxyhalides and is a key intermediate in various phosphorylation reactions. Its high reactivity, stemming from the two labile chlorine atoms and the acidic hydroxyl group, makes it a versatile reagent but also challenging to handle and characterize.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable tool for probing the molecular structure of such compounds. By absorbing infrared radiation at specific frequencies, the covalent bonds within the molecule are excited into vibrational motion. The resulting IR spectrum provides critical information about:

-

Functional Groups: The presence of characteristic groups like phosphoryl (P=O), hydroxyl (O-H), and phosphorus-chlorine (P-Cl) bonds are readily identified by their distinct absorption frequencies.

-

Bonding Environment: The precise frequency of a vibration is sensitive to the local chemical environment, including inductive effects and hydrogen bonding, offering insights into the molecule's electronic structure.

-

Structural Confirmation: The overall pattern of the IR spectrum serves as a unique fingerprint, allowing for the confirmation of the molecule's identity and purity.

For professionals in drug development and synthetic chemistry, a thorough understanding of the IR spectrum of this compound and its derivatives is crucial for monitoring the progress of reactions, identifying intermediates, and ensuring the structural integrity of final products.

Theoretical Framework: Predicting Vibrational Frequencies

Before experimental analysis, computational chemistry provides a powerful predictive tool for understanding the vibrational spectrum of a molecule.[2] By modeling the molecule and calculating its normal modes of vibration, we can anticipate the frequencies at which it will absorb IR radiation.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][4] For vibrational analysis, a geometry optimization is first performed to find the lowest energy structure of the molecule. Subsequently, a frequency calculation is carried out on this optimized geometry.

The choice of the functional and basis set is critical for accuracy. A common and effective combination for molecules containing second-row elements like phosphorus and chlorine is the B3LYP functional with a 6-311+G(d,p) basis set .[5]

-

Why this choice? The B3LYP functional provides a good balance between computational cost and accuracy for describing electron correlation. The 6-311+G(d,p) basis set is sufficiently flexible to accurately describe the electron distribution around the atoms, including polarization functions (d,p) and diffuse functions (+), which are important for describing the lone pairs on oxygen and chlorine and the polar P=O and O-H bonds.

The output of this calculation is a set of harmonic vibrational frequencies and their corresponding IR intensities. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.[3]

The Logical Workflow of Vibrational Analysis

The process of combining theoretical and experimental data follows a clear, self-validating logic.

Sources

- 1. Dichlorophosphoric acid | Cl2HO2P | CID 388542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of Phosphorodichloridic Acid: A Methodological Whitepaper

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorodichloridic acid (Cl₂PO₂H) is a fundamental phosphorus oxyacid derivative, serving as a key precursor and structural motif in numerous chemical and biological systems. Understanding its precise three-dimensional structure, vibrational properties, and electronic landscape is crucial for predicting its reactivity and interactions. This guide provides a comprehensive, field-proven protocol for conducting high-fidelity quantum chemical calculations on this compound. Moving beyond a simple list of instructions, this document elucidates the causality behind methodological choices, grounding theoretical rigor in practical application. We detail a self-validating workflow using Density Functional Theory (DFT), from initial structure generation to the analysis of geometric, vibrational, and electronic properties, ensuring both accuracy and computational efficiency.

Introduction: The Need for a Computational Lens

This compound is a tetrahedral phosphorus(V) compound characterized by a phosphoryl group (P=O), two chlorine atoms, and a hydroxyl group (-OH). Its structure and electronic properties are governed by the interplay of the highly electronegative oxygen and chlorine atoms with the central phosphorus atom. While experimental techniques provide invaluable data, computational chemistry offers a complementary approach, allowing for the detailed exploration of the molecule's potential energy surface and the prediction of properties that may be difficult or hazardous to measure experimentally.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for this purpose.[1][2] They provide a robust framework for determining equilibrium geometries, vibrational frequencies (correlating to IR spectra), and electronic characteristics such as molecular orbitals and charge distributions, all of which are critical for understanding and predicting chemical behavior.[3][4]

Foundational Pillars: Selecting the Right Theoretical Tools

The accuracy of any quantum chemical calculation is contingent upon two primary choices: the theoretical method and the basis set. An injudicious selection can lead to computationally expensive yet physically meaningless results.

Theoretical Methods: Beyond Hartree-Fock

-

Hartree-Fock (HF) Theory: As a foundational ab initio method, HF approximates the complex interactions between electrons by considering each electron in the average field of all others.[5] This "mean-field" approach provides a qualitatively reasonable starting point but systematically neglects the instantaneous electron-electron correlation, a critical factor for quantitative accuracy.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and cost.[6] Instead of the complex many-electron wavefunction, DFT calculates the total energy from the electron density.[7][8] The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. For main-group elements like phosphorus, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are highly effective and widely validated.[2] More modern functionals like M06-2X can offer improved accuracy, particularly for systems involving non-covalent interactions, though often at a higher computational cost.[9]

Basis Sets: The Language of Orbitals

A basis set is a collection of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals.[10] Its quality dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei.

-

Pople-Style Basis Sets (e.g., 6-311+G(d,p)): This nomenclature indicates a split-valence basis set where core orbitals are described by one function and valence orbitals are split into three functions (6-311) for greater flexibility. The additions are critical:

-

+ (Diffuse Functions): These are large, broad functions that are essential for accurately describing anions, lone pairs, and atoms involved in hydrogen bonding, such as the oxygen atoms in our molecule.[11]

-

(d,p) (Polarization Functions): These functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is crucial for describing the tetrahedral geometry and bonding of third-row elements like phosphorus and chlorine.[10][12]

-

-

Karlsruhe Basis Sets (e.g., def2-TZVP): This family of basis sets is known for its consistency and balance across the periodic table. A "triple-zeta valence with polarization" (TZVP) basis set is comparable in quality to the Pople set mentioned above and represents an excellent choice for this type of system.[9][12]

Expert Recommendation: For this compound, a robust and well-validated level of theory is B3LYP/6-311+G(d,p) . This combination provides a high-quality description of the geometry, bonding, and vibrational properties without being excessively demanding computationally.

The Computational Protocol: A Validated Workflow

This section details a step-by-step methodology for calculating the properties of this compound. The process is designed as a self-validating system, where the results of one step confirm the success of the previous one.

Figure 1: A validated computational workflow for quantum chemical analysis.

Step 1: Initial Structure Generation

Construct an approximate 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView). Ensure the initial connectivity is correct: a central phosphorus atom bonded to one double-bonded oxygen, two chlorine atoms, and one hydroxyl group. The initial geometry does not need to be perfect as the optimization step will refine it.

Step 2: Input File Preparation and Method Selection

Prepare an input file for your chosen quantum chemistry software (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the total charge (0), the spin multiplicity (1 for a closed-shell molecule), and the desired level of theory.

-

Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt Freq

-

#p: Requests verbose output.

-

B3LYP/6-311+G(d,p): Specifies the method and basis set.

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

Step 3: Geometry Optimization

This is the core computational step where the software iteratively adjusts the molecular geometry to find a stationary point on the potential energy surface that minimizes the total energy. The calculation is complete when the forces on each atom and the change in energy between cycles fall below predefined convergence thresholds.

Step 4: Vibrational Frequency Calculation

Once the geometry is optimized, a frequency calculation is performed on the final structure. This calculation serves two critical purposes:

-

Verification: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization failed to find a stable structure.[13]

-

IR Spectrum Prediction: The calculation yields the harmonic vibrational frequencies and their corresponding IR intensities, which can be directly compared to experimental IR spectra.

Step 5: Analysis of Results

Extract the key data from the output file.

-

Energetic Data: The final, optimized electronic energy and the zero-point vibrational energy (ZPVE).

-

Geometric Data: The optimized bond lengths, bond angles, and dihedral angles.

-

Vibrational Data: The list of vibrational frequencies. Note that calculated harmonic frequencies are typically scaled to better match experimental anharmonic values. For B3LYP/6-311+G(d,p), a scaling factor of ~0.97 is often appropriate.[13]

-

Electronic Data: The dipole moment, Mulliken or NBO charges, and the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Figure 2: Connectivity diagram of this compound.

Data Presentation and Interpretation

The computed data should be organized systematically for clarity and comparison.

Table 1: Calculated Geometric Parameters

This table summarizes the key structural parameters for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Description | Calculated Value |

| Bond Lengths | ||

| r(P=O) | Phosphoryl bond | 1.46 Å |

| r(P-OH) | P-hydroxyl bond | 1.59 Å |

| r(P-Cl) | P-chloro bond | 2.03 Å |

| r(O-H) | Hydroxyl bond | 0.97 Å |

| Bond Angles | ||

| ∠(O=P-OH) | 114.5° | |

| ∠(O=P-Cl) | 115.1° | |

| ∠(Cl-P-Cl) | 102.3° | |

| ∠(Cl-P-OH) | 108.7° | |

| ∠(P-O-H) | 118.9° |

Note: These are representative values. Actual results will be generated by the calculation.

Interpretation: The calculated P=O bond length is significantly shorter than the P-OH single bond, as expected. The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°, a result of the steric and electronic differences between the substituent groups. The bulky chlorine atoms lead to a compressed Cl-P-Cl angle, while the P=O double bond repels the other groups, widening the O=P-X angles.

Table 2: Key Calculated Vibrational Frequencies (Scaled)

This table presents the most significant vibrational modes, which are useful for interpreting an experimental IR spectrum.

| Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| ~3550 | High | O-H stretch |

| ~1300 | Very High | P=O stretch |

| ~950 | Medium | P-O(H) stretch |

| ~540 | High | P-Cl symmetric stretch |

| ~510 | High | P-Cl asymmetric stretch |

Interpretation: The O-H stretching frequency appears in the typical region for hydroxyl groups. The most intense absorption is predicted to be the P=O stretch, a characteristic feature for phosphoryl compounds. The P-Cl stretches appear at lower frequencies, as expected for heavier atoms. Comparing this calculated spectrum to an experimental one is a primary method of validating the computational result.[14][15]

Conclusion and Advanced Applications

This guide has outlined a robust and reliable protocol for performing quantum chemical calculations on this compound. By combining the B3LYP functional with a polarized, diffuse basis set like 6-311+G(d,p), researchers can obtain accurate predictions of its geometric, vibrational, and electronic properties. The workflow's emphasis on verification through frequency analysis ensures the trustworthiness of the results.

The data generated from these calculations provides a deep, atomistic understanding of the molecule's structure. This foundational knowledge can be extended to more complex investigations relevant to drug development and materials science, including:

-

Reaction Mechanism Studies: Mapping the transition states for phosphorylation or hydrolysis reactions.[7]

-

Solvent Effects: Incorporating implicit or explicit solvent models to understand the structure in solution.

-

NMR Chemical Shift Prediction: Calculating ³¹P and ¹H NMR chemical shifts to aid in experimental characterization.[16]

-